molecular formula C32H30O4 B14135060 2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane

2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane

Cat. No.: B14135060
M. Wt: 478.6 g/mol
InChI Key: FCSDYECDNJLWAJ-UHFFFAOYSA-N
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Description

2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) is a complex organic compound characterized by its unique structure, which includes phenylethynyl groups and tetrahydropyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) typically involves multiple steps. One common method includes the reaction of 2,5-dibromoterephthalic acid with phenylacetylene under Sonogashira coupling conditions to form 2,5-bis(phenylethynyl)terephthalic acid. This intermediate is then reacted with tetrahydropyran-2-ol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The tetrahydropyran rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) involves its interaction with molecular targets through its phenylethynyl and tetrahydropyran groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-furan): Similar structure but with furan rings instead of tetrahydropyran rings.

    2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-thiopyran): Contains thiopyran rings instead of tetrahydropyran rings.

Uniqueness

The uniqueness of 2,2’-((2,5-Bis(phenylethynyl)-1,4-phenylene)bis(oxy))bis(tetrahydro-2H-pyran) lies in its combination of phenylethynyl groups and tetrahydropyran rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C32H30O4

Molecular Weight

478.6 g/mol

IUPAC Name

2-[4-(oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane

InChI

InChI=1S/C32H30O4/c1-3-11-25(12-4-1)17-19-27-23-30(36-32-16-8-10-22-34-32)28(20-18-26-13-5-2-6-14-26)24-29(27)35-31-15-7-9-21-33-31/h1-6,11-14,23-24,31-32H,7-10,15-16,21-22H2

InChI Key

FCSDYECDNJLWAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2C#CC3=CC=CC=C3)OC4CCCCO4)C#CC5=CC=CC=C5

Origin of Product

United States

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